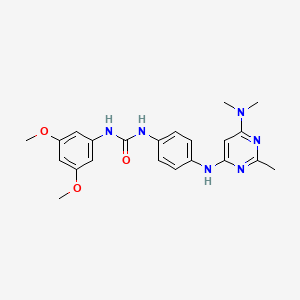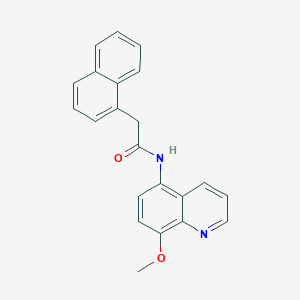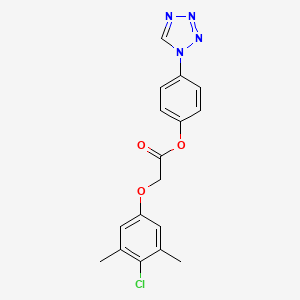![molecular formula C24H28N4OS B11334133 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B11334133.png)
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-cyclohexylacetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a naphthyridine core, a benzyl group, a cyano group, and a cyclohexylacetamide moiety, making it a molecule of interest for its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-cyclohexylacetamide typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives and aldehydes under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Cyano Group: The cyano group is often introduced through a nucleophilic addition reaction using cyanide sources like sodium cyanide or potassium cyanide.
Attachment of the Sulfanyl Group: The sulfanyl group can be added through a thiolation reaction using thiol reagents.
Formation of the Cyclohexylacetamide Moiety: This step involves the reaction of the intermediate compound with cyclohexylamine and acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Benzyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to undergo various chemical reactions allows for the design of derivatives with enhanced biological activity.
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and structural diversity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-cyclohexylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s sulfanyl group may form covalent bonds with thiol groups in proteins, while the cyano group could participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-methylacetamide
- 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-cyclohexylacetamide stands out due to its cyclohexylacetamide moiety, which can influence its solubility, stability, and biological activity. This unique structural feature may enhance its interaction with specific biological targets, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C24H28N4OS |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
2-[(6-benzyl-3-cyano-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C24H28N4OS/c25-14-19-13-20-16-28(15-18-7-3-1-4-8-18)12-11-22(20)27-24(19)30-17-23(29)26-21-9-5-2-6-10-21/h1,3-4,7-8,13,21H,2,5-6,9-12,15-17H2,(H,26,29) |
Clave InChI |
AQCIMEZBKDCYNM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)CSC2=C(C=C3CN(CCC3=N2)CC4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-hydroxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11334051.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334052.png)
![N-({1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11334054.png)
![(4-{[2-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}phenyl)(piperidin-1-yl)methanone](/img/structure/B11334055.png)


![3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11334076.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide](/img/structure/B11334079.png)

![4-(1H-tetrazol-1-yl)phenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate](/img/structure/B11334082.png)
![5-[4-(phenoxyacetyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11334105.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11334122.png)

